molecular formula C17H27N5O2 B5675525 1-cyclopentyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide

1-cyclopentyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5675525
M. Wt: 333.4 g/mol
InChI Key: ZKYPNBKRQRFTCU-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of compounds that typically involve 1,2,4-triazole rings and pyrrolidinecarboxamide groups. These motifs are often found in molecules exhibiting a range of biological activities, including potential anti-inflammatory, anticancer, and vasodilator effects. The presence of a cyclopentyl group can influence the compound's physical and chemical properties, potentially affecting its biological activity.

Synthesis Analysis

Synthesis approaches for such compounds often involve multi-step reactions, including cycloaddition, nucleophilic substitution, and amide bond formation. For instance, the pyrrolidine-mediated reactions of 1,2,4-triazines can lead to the formation of cyclopenta[b]pyrroles, demonstrating the versatility of 1,2,4-triazines in synthetic chemistry (Ye et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds containing 1,2,4-triazole and pyrrolidinecarboxamide units is characterized by their ability to form hydrogen bonds and engage in π-π stacking interactions. These interactions can significantly affect the compound's crystalline structure and solubility (Anuradha et al., 2014).

properties

IUPAC Name

1-cyclopentyl-N-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-12-19-13(2)22(20-12)9-5-8-18-17(24)14-10-16(23)21(11-14)15-6-3-4-7-15/h14-15H,3-11H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYPNBKRQRFTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCCNC(=O)C2CC(=O)N(C2)C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide

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